

An In-Depth Technical Guide to 1,2,4-Tribromo-5-fluorobenzene

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Compound of Interest

Compound Name: 1,2,4-Tribromo-5-fluorobenzene

Cat. No.: B3057088

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Abstract

1,2,4-Tribromo-5-fluorobenzene is a halogenated aromatic compound of significant interest to the chemical research and pharmaceutical development sectors. Its unique substitution pattern, featuring three bromine atoms and one fluorine atom on a benzene ring, provides multiple reactive sites for synthetic transformations. This guide offers a comprehensive overview of its chemical identity, core properties, synthesis, analytical characterization, and safety protocols. The content herein is structured to provide researchers, chemists, and drug development professionals with the technical accuracy and field-proven insights necessary for its effective application.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. **1,2,4-Tribromo-5-fluorobenzene** is identified by the CAS Number 7655-70-1.^{[1][2]} Its molecular structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of **1,2,4-Tribromo-5-fluorobenzene**

Property	Value	Source(s)
CAS Number	7655-70-1	[1][2]
Molecular Formula	C ₆ H ₂ Br ₃ F	[3]
Molecular Weight	332.79 g/mol	[3]
IUPAC Name	1,2,4-Tribromo-5-fluorobenzene	
Appearance	Varies; often cited as a crystalline solid	[4]
Melting Point	41 °C (for the related isomer 1,2,5-Tribromo-3-fluorobenzene)	[4]
Boiling Point	268.5 °C (for the related isomer 1,2,5-Tribromo-3-fluorobenzene)	[4]
Density	2.34 g/cm ³ (for the related isomer 1,2,5-Tribromo-3-fluorobenzene)	[4]
Solubility	Insoluble in water; soluble in organic solvents	

Note: Specific physical data like melting and boiling points for the exact 1,2,4-tribromo-5-fluoro isomer can be difficult to find; data for a closely related isomer is provided for reference.

Synthesis and Reactivity Insights

Halogenated benzenes are pivotal building blocks in organic synthesis. The strategic placement of halogens in **1,2,4-Tribromo-5-fluorobenzene** allows for regioselective reactions, a critical aspect in constructing complex molecular architectures for pharmaceuticals and agrochemicals.[5][6]

Synthetic Approach

While multiple synthetic routes exist for halogenated aromatics, a common strategy involves the electrophilic halogenation of a fluorinated precursor. For instance, a related compound, 1-bromo-2,4,5-trifluorobenzene, is synthesized via the bromination of 1,2,4-trifluorobenzene using liquid bromine with iron powder as a catalyst.^{[7][8]} This highlights a general principle: the activation of the aromatic ring by a catalyst facilitates the substitution reaction. The synthesis of **1,2,4-tribromo-5-fluorobenzene** would likely follow a similar electrophilic aromatic substitution pathway, starting from fluorobenzene or a partially brominated fluorobenzene.

The rationale behind using a Lewis acid catalyst like iron (which forms FeBr_3 in situ) is to polarize the Br-Br bond, creating a potent electrophile (Br^+) that can attack the electron-rich benzene ring. The regiochemistry—the specific placement of the bromine atoms—is directed by the existing substituents on the ring.

Reactivity Profile

The true utility of this molecule lies in its potential for downstream reactions:

- **Cross-Coupling Reactions:** The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug synthesis.^{[5][6]}
- **Grignard/Lithium-Halogen Exchange:** The bromo-substituents can be converted into organometallic reagents. This transformation inverts the polarity of the carbon atom, turning it from an electrophilic site into a nucleophilic one, enabling reactions with a wide range of electrophiles.

The fluorine atom, in contrast, is generally less reactive in these transformations but significantly influences the electronic properties of the ring. Its strong electron-withdrawing nature can affect the reactivity of the other positions and often enhances the metabolic stability and binding affinity of the final drug molecule.^{[9][10]}

Applications in Research and Drug Development

Fluorinated organic compounds are of immense interest in medicinal chemistry. The incorporation of fluorine can dramatically improve a drug candidate's pharmacokinetic profile, including its metabolic stability, bioavailability, and lipophilicity.^{[9][10]}

1,2,4-Tribromo-5-fluorobenzene serves as a versatile scaffold. Its multiple bromine atoms allow for sequential and selective functionalization, enabling the creation of a library of complex derivatives for structure-activity relationship (SAR) studies.^[6] Researchers can systematically replace each bromine with different functional groups to probe the binding pocket of a biological target, optimizing for potency and selectivity. This iterative process is fundamental to modern drug discovery.^[5]

Experimental Protocol: Quality Control via GC-MS

Ensuring the purity and identity of a starting material is a non-negotiable step in any synthetic workflow. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for this purpose.

Objective: To confirm the identity and assess the purity of a supplied batch of **1,2,4-Tribromo-5-fluorobenzene**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 1-2 mg of the **1,2,4-Tribromo-5-fluorobenzene** sample.
 - Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate in a 1.5 mL autosampler vial.
 - Cap the vial immediately. The choice of a volatile solvent is crucial for efficient vaporization in the GC inlet.
- Instrumentation (Typical Parameters):
 - Gas Chromatograph (GC):
 - Injector: Split/Splitless, operated in split mode (e.g., 50:1 ratio) at 250 °C.
 - Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 μm), is suitable for separating aromatic compounds.
 - Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

- Oven Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp: Increase temperature at 15 °C/min to 280 °C.
 - Final hold: Hold at 280 °C for 5 minutes.
- Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 50 to 400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
- Data Analysis (Self-Validating System):
 - Purity Assessment: Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage. A purity of >98% is typically desired.
 - Identity Confirmation: Analyze the mass spectrum of the main peak. The spectrum should exhibit a molecular ion cluster characteristic of a molecule containing three bromine atoms. Due to the natural isotopic abundance of Bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the spectrum will show a distinctive pattern of peaks (M, M+2, M+4, M+6) with predictable relative intensities, confirming the presence of three bromine atoms. The fragmentation pattern should also be consistent with the structure. The NIST Mass Spectral Library can be used for comparison.[\[11\]](#)



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Caption: Quality control workflow for **1,2,4-Tribromo-5-fluorobenzene**.

Safety and Handling

As with any halogenated aromatic compound, proper safety protocols are mandatory.

- Hazard Identification: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[12][13] It may be harmful if swallowed, inhaled, or absorbed through the skin.[12]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[12]
 - Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[12]
 - Skin and Body Protection: Wear a lab coat or impervious clothing to prevent skin contact. [12]
- Engineering Controls: All handling should be performed in a well-ventilated laboratory fume hood to avoid inhalation of vapors or dust.[12]
- First Aid Measures:

- Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12][13]
- Skin Contact: Wash off with soap and plenty of water.[12]
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and consult a physician.[12][13]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]
- Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

1,2,4-Tribromo-5-fluorobenzene is a highly functionalized chemical intermediate with significant potential for synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its value is derived from the unique interplay between the reactive bromine sites, suitable for cross-coupling and organometallic reactions, and the modulating electronic effects of the fluorine atom. A thorough understanding of its properties, coupled with rigorous analytical validation and strict adherence to safety protocols, is essential for leveraging its full synthetic potential.

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